molecular formula C12H12O2 B8343534 1,3-Dimethyl-1H-indene-2-carboxylic acid

1,3-Dimethyl-1H-indene-2-carboxylic acid

Cat. No. B8343534
M. Wt: 188.22 g/mol
InChI Key: COEOLVKFXAPDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745462B2

Procedure details

Concentrated sulphuric acid (15 ml) is added to methyl 2-acetyl-3-phenylbutyrate (2.75 g, 12.5 mmol) maintaining the temperature below 30° C. The reaction is stirred at ambient temperature for 5 hours, poured on to ice and extracted with EtOAc. The combined organic extracts are evaporated and the residue is diluted with water and the pH adjusted to 8 with saturated NaHCO3. After washing with EtOAc, the aqueous phase is acidified with concentrated HCl and extracted with EtOAc. The combined organic phases are washed with brine, dried (MgSO4) and evaporated to afford the title compound, MH+189.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
methyl 2-acetyl-3-phenylbutyrate
Quantity
2.75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([CH:9]([CH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:15])[C:10]([O:12]C)=[O:11])(=O)[CH3:7]>>[CH3:7][CH:6]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:14]([CH3:15])=[C:9]1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
methyl 2-acetyl-3-phenylbutyrate
Quantity
2.75 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)C(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
ADDITION
Type
ADDITION
Details
poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water
WASH
Type
WASH
Details
After washing with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1C(=C(C2=CC=CC=C12)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.